

# Spectroscopic Profile of 2-Fluoro-5-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-5-nitroaniline

Cat. No.: B1294389

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This technical guide provides an in-depth overview of the key spectroscopic data for the compound **2-Fluoro-5-nitroaniline** (CAS No: 369-36-8), a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The structural and electronic properties of **2-Fluoro-5-nitroaniline** have been characterized using several spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. The following data are predicted values, as comprehensive, experimentally-derived public data is limited. These predictions are based on established algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Fluoro-5-nitroaniline** (500 MHz, in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.63	dd	$J(\text{H,H}) = 2.6$ , $J(\text{H,F}) = 5.8$	H-6
7.55	ddd	$J(\text{H,H}) = 8.9$ , $J(\text{H,H}) = 2.6$ , $J(\text{H,F}) = 2.6$	H-4
6.98	dd	$J(\text{H,H}) = 8.9$ , $J(\text{H,F}) = 10.5$	H-3

| 4.45 | br s | - | -NH<sub>2</sub> |

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Fluoro-5-nitroaniline** (125 MHz, in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
155.1 (d, $^1J(\text{C,F}) = 245.0$ Hz)	C-2
149.3	C-5
135.8 (d, $^2J(\text{C,F}) = 12.0$ Hz)	C-1
118.0 (d, $^4J(\text{C,F}) = 3.0$ Hz)	C-6
116.2 (d, $^2J(\text{C,F}) = 24.0$ Hz)	C-3

| 110.1 (d,  $^3J(\text{C,F}) = 8.0$  Hz) | C-4 |

Table 3: Predicted <sup>19</sup>F NMR Data for **2-Fluoro-5-nitroaniline** (470 MHz, in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
---------------------------------	------------

| -124.5 | Ar-F |

## Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the molecule. The data below corresponds to major absorption bands observed in the gas-phase spectrum.<sup>[1]</sup>

Table 4: Key IR Absorption Bands for **2-Fluoro-5-nitroaniline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
3510, 3400	Strong	N-H Symmetric & Asymmetric Stretching	-NH <sub>2</sub> (Amino)
1635	Strong	N-H Scissoring (Bending)	-NH <sub>2</sub> (Amino)
1580	Strong	C=C Aromatic Stretching	Aromatic Ring
1520	Very Strong	N-O Asymmetric Stretching	-NO <sub>2</sub> (Nitro)
1350	Very Strong	N-O Symmetric Stretching	-NO <sub>2</sub> (Nitro)
1250	Strong	C-F Stretching	Aryl-Fluoride

| 830 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. The molecular weight of **2-Fluoro-5-nitroaniline** is 156.11 g/mol .<sup>[1][2]</sup>

Table 5: Major Fragments in the EI-Mass Spectrum of **2-Fluoro-5-nitroaniline**

m/z Ratio	Relative Intensity (%)	Proposed Fragment
156	100	[M] <sup>+</sup> (Molecular Ion)
110	45	[M - NO <sub>2</sub> ] <sup>+</sup>
83	50	[M - NO <sub>2</sub> - HCN] <sup>+</sup>
82	25	[C <sub>5</sub> H <sub>3</sub> F] <sup>+</sup>

| 57 | 20 | [C<sub>3</sub>H<sub>3</sub>F]<sup>+</sup> |

## Experimental Protocols

The following sections describe standardized methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for analysis.

- **Sample Preparation:** Dissolve 10-20 mg of **2-Fluoro-5-nitroaniline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). The solution should be filtered through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- **<sup>1</sup>H NMR Acquisition:** A standard single-pulse experiment is used. Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled pulse sequence is typically employed. A higher sample concentration (50-100 mg) may be required. Key parameters include a spectral width of ~250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- **<sup>19</sup>F NMR Acquisition:** A standard single-pulse experiment, often with proton decoupling to simplify the spectrum, is used. The spectral width should be sufficient to cover the aryl-fluoride region (e.g., -100 to -150 ppm). A relaxation delay of 1-5 seconds is standard. All spectra are referenced to an internal standard (e.g., TMS for <sup>1</sup>H and <sup>13</sup>C).

## Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for analyzing solid powder samples with minimal preparation.

- **Instrument Setup:** An FTIR spectrometer equipped with an ATR accessory (e.g., a single-reflection diamond ATR crystal) is used.
- **Background Collection:** A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
- **Sample Analysis:** A small amount of **2-Fluoro-5-nitroaniline** powder is placed directly onto the ATR crystal. A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.
- **Spectrum Acquisition:** The IR spectrum is typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio. The crystal is cleaned with a suitable solvent (e.g., isopropanol) after analysis.

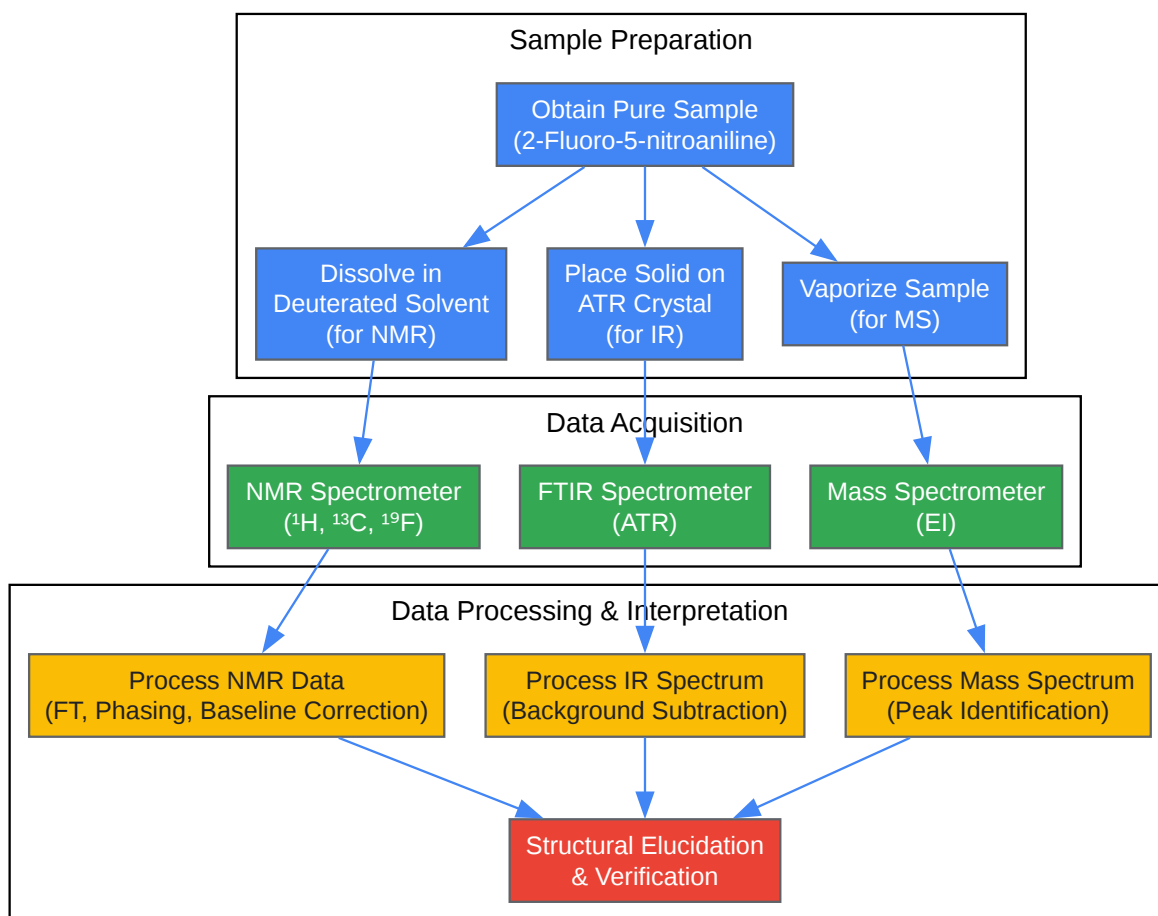
## Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard technique for volatile and thermally stable compounds.

- **Sample Introduction:** The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for purified samples. The sample is vaporized by heating.
- **Ionization:** In the ion source, the gaseous molecules are bombarded by a beam of electrons with a standard energy of 70 eV. This causes the molecule to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

## Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.



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Caption: General workflow for the spectroscopic analysis of **2-Fluoro-5-nitroaniline**.

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## References

- 1. 2-Fluoro-5-nitroaniline [webbook.nist.gov]

- 2. 2-Fluoro-5-nitroaniline | C<sub>6</sub>H<sub>5</sub>FN<sub>2</sub>O<sub>2</sub> | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]
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